2-{5-[(4-Tert-butylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that features a unique combination of functional groups, including a triazoloquinazoline core, a furan ring, and a tert-butylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The triazoloquinazoline core can be reduced under hydrogenation conditions.
Substitution: The tert-butylphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation or apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Similar structure but with a pyrimidine core.
2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]PYRAZINE: Similar structure but with a pyrazine core.
Uniqueness
The uniqueness of 2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE lies in its combination of a triazoloquinazoline core with a furan ring and a tert-butylphenoxy group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C24H22N4O2/c1-24(2,3)16-8-10-17(11-9-16)29-14-18-12-13-21(30-18)22-26-23-19-6-4-5-7-20(19)25-15-28(23)27-22/h4-13,15H,14H2,1-3H3 |
InChI Key |
OCDVTXNPVMYZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.